molecular formula C10H7ClFNO B2647838 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole CAS No. 1038362-92-3

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-oxazole

Cat. No. B2647838
Key on ui cas rn: 1038362-92-3
M. Wt: 211.62
InChI Key: YECPUFGQPDFKNV-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

A mixture of 2-fluorobenzamide (500 mg, 3.59 mmol) and 1,3-dichloroacetone (1.82 g, 14.36 mmol) was heated to 130° C. for 2 h in a sealed tube. The reaction mixture was diluted with EtOAc and washed with water and brine. Solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 2-3% EtOAc in petroleum ether) to afford 4-(chloromethyl)-2-(2-fluorophenyl)oxazole (500 mg, yield 66%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.08-8.02 (td, J=7.6 Hz, 1.6 Hz, 1H), 7.78 (s, 1H), 7.50-7.43 (m, 1H), 7.28-7.18 (m, 2H), 4.61 (d, J=0.7 Hz, 2H). MS (ESI) m/z: Calculated for C10H7ClFNO: 211.02. found: 211.9 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>CCOC(C)=O>[Cl:11][CH2:12][C:13]1[N:6]=[C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[F:1])[O:5][CH:15]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=O)N)C=CC=C1
Name
Quantity
1.82 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 2-3% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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